Dapdapda

Description

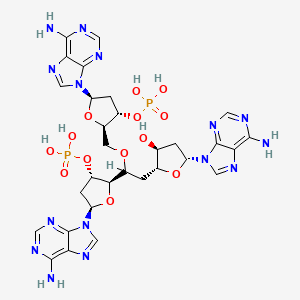

“Dapdapda” (scientifically denoted as dApdApdA) is a trinucleoside diphosphate composed of three deoxyadenosine monomers linked by phosphodiester bonds . It has been extensively studied for its conformational properties, particularly in the context of nucleic acid stacking interactions and helical formation. Key structural features include:

- Molecular formula: C₃₀H₃₇N₁₅O₁₉P₂ (approximate molecular weight: 1,078.6 g/mol).

- Conformation: Exhibits a stacked helical structure in solution, stabilized by cooperative base-stacking interactions between adenine residues .

- Functional role: Serves as a model compound for studying short oligonucleotide behavior, including DNA/RNA hybridization and ligand-binding dynamics .

Properties

CAS No. |

25138-00-5 |

|---|---|

Molecular Formula |

C30H37N15O13P2 |

Molecular Weight |

877.7 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-phosphonooxyoxolan-2-yl]ethoxy]methyl]oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C30H37N15O13P2/c31-25-21-28(37-6-34-25)43(9-40-21)18-1-12(46)13(54-18)2-15(24-16(58-60(50,51)52)4-20(56-24)45-11-42-23-27(33)36-8-39-30(23)45)53-5-17-14(57-59(47,48)49)3-19(55-17)44-10-41-22-26(32)35-7-38-29(22)44/h6-20,24,46H,1-5H2,(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)(H2,50,51,52)/t12-,13+,14-,15?,16-,17+,18+,19+,20+,24+/m0/s1 |

InChI Key |

IRSGJDDINALTQP-PBCDLORESA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CC([C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |

Synonyms |

2'-deoxyadenylyl-(3'-5')-2'-deoxyadenylyl-(3'-5)-2'-deoxyadenosine dApdApdA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

dApdApdA is compared below with two structurally related polymers: polydeoxyadenylic acid (poly(dA)) and polyriboadenylic acid (poly(rA)) .

Structural and Conformational Differences

| Parameter | dApdApdA | Poly(dA) | Poly(rA) |

|---|---|---|---|

| Backbone composition | Deoxyribose-phosphodiester | Deoxyribose-phosphodiester | Ribose-phosphodiester |

| Chain length | Trinucleotide (3 units) | Polymer (variable length) | Polymer (variable length) |

| Helical conformation | Stacked, non-canonical helix | Right-handed helix (B-DNA-like) | Flexible, single-stranded |

| Base-stacking | Cooperative, short-range | Extensive, long-range | Limited due to ribose flexibility |

Functional and Stability Comparisons

| Parameter | dApdApdA | Poly(dA) | Poly(rA) |

|---|---|---|---|

| Thermal stability | Moderate (studied via CD/NMR) | High (Tm >70°C in neutral pH) | Low (Tm ~40°C, pH-dependent) |

| Applications | Oligonucleotide interaction studies | PCR primers, template synthesis | RNA-protein binding assays |

| Key limitations | Limited to short-sequence models | Poor solubility at high lengths | Susceptible to ribonuclease degradation |

Research Findings and Discussion

- Stacking cooperativity : dApdApdA exhibits stronger stacking interactions per base compared to poly(dA) due to its truncated length, as demonstrated by nuclear magnetic resonance (NMR) and circular dichroism (CD) studies .

- Sugar backbone effects : Poly(rA) shows reduced stacking stability compared to poly(dA) and dApdApdA, attributed to ribose’s 2′-OH group, which introduces steric hindrance and flexibility .

- Biological relevance : While poly(dA) is widely used in molecular biology (e.g., priming DNA synthesis), dApdApdA’s utility lies in elucidating base-stacking thermodynamics in short DNA fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.